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Compound Name: 6-Bromoquinolin-4-0l

Cat. No.: B142416

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 6-
bromoquinolin-4-ol, a heterocyclic compound of interest in medicinal chemistry and materials
science. A thorough understanding of its spectroscopic characteristics is essential for its
unambiguous identification, purity assessment, and the elucidation of its role in various
chemical and biological processes. This document compiles available spectroscopic data from
Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry
(MS), and provides detailed experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The empirical formula for 6-bromoquinolin-4-ol is CoHsBrNO, with a molecular weight of
approximately 224.05 g/mol .[1][2][3] The spectroscopic data presented herein serves to
confirm the molecular structure and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the carbon-hydrogen framework of a molecule. Due to the tautomeric nature of 4-
hydroxyquinolines, 6-bromoquinolin-4-ol can exist in equilibrium between the -ol and the -one
form. The data presented is consistent with the major tautomeric form observed in solution.

IH NMR Spectral Data
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The proton NMR spectrum of 6-bromoquinolin-4-ol in DMSO-ds exhibits distinct signals
corresponding to the aromatic protons.

] Chemical Shift () o Coupling Constant
Proton Assignment Multiplicity
[Ppm] (9) [Hz]

H5 8.15 d 2.4

H2 7.95 m

H8 7.78 m

H7 7.51 d 9.2

H3 6.00 d 7.2

Note: The assignments are based on partial literature data and may require further 2D NMR
analysis for unambiguous confirmation.

13C NMR Spectral Data

While experimental 3C NMR data for 6-bromoquinolin-4-ol is not readily available in the
reviewed literature, predicted chemical shifts based on the analysis of similar quinoline
derivatives are presented below. These predictions are valuable for preliminary spectral
interpretation.
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Carbon Assignment Predicted Chemical Shift (8) [ppm]
C4 ~178
C8a ~140
C2 ~139
C6 ~135
Cc7 ~128
C5 ~125
Cda ~123
C8 ~119
C3 ~110

Note: These are predicted values and may differ from experimental results.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule. The IR
spectrum of 6-bromoquinolin-4-ol is expected to show characteristic absorption bands for the
quinolinone ring system and the C-Br bond.
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Wavenumber (cm~?) Interpretation

3100-3000 Aromatic C-H stretching

1680-1640 C=0 stretching (for the -one tautomer)
1620-1450 C=C and C=N stretching of the quinoline ring
~1350 C-N stretching

~1200 C-O stretching (for the -ol tautomer)

850-750 C-H out-of-plane bending

700-500 C-Br stretching

Note: These are expected absorption ranges and the exact peak positions can vary based on
the sample preparation and physical state.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition
of a compound.

lon mlz

[M+H]* 224

The mass spectrum will also exhibit a characteristic isotopic pattern due to the presence of the
bromine isotopes ("°Br and 81Br) in approximately a 1:1 ratio, resulting in two peaks of nearly
equal intensity separated by 2 m/z units (M* and M+2+).

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of the spectroscopic
data presented.
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NMR Spectroscopy

e Sample Preparation:
o Weigh approximately 5-10 mg of 6-bromoquinolin-4-ol.

o Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g.,
DMSO-ds) in a clean, dry 5 mm NMR tube.

o Ensure the sample is fully dissolved; gentle warming or sonication may be applied if
necessary.

e 1H NMR Acquisition:
o The *H NMR spectrum is acquired on a 400 MHz or higher field spectrometer.

o A standard proton experiment is performed with a sufficient number of scans (typically 16-
64) to obtain a good signal-to-noise ratio.

o The spectral width is set to cover the expected range of chemical shifts (e.g., 0-12 ppm).
o The spectrum is referenced to the residual solvent peak (e.g., DMSO-de at 2.50 ppm).

e 13C NMR Acquisition:
o The 13C NMR spectrum is acquired using a proton-decoupled pulse sequence.

o Alarger number of scans (typically 1024 or more) is required due to the lower natural
abundance of the 13C isotope.

o The spectral width is set to approximately 200-220 ppm.

o The spectrum is referenced to the solvent peak (e.g., DMSO-de at 39.52 ppm).

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):
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o Place a small amount of the solid 6-bromoquinolin-4-ol sample directly onto the ATR
crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the
crystal.

o Data Acquisition:
o Record the spectrum over the range of 4000-400 cm™1.

o Abackground spectrum of the empty ATR crystal is recorded and automatically subtracted
from the sample spectrum.

o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry

e Sample Preparation:

o Prepare a dilute solution of 6-bromoquinolin-4-ol (approximately 1 mg/mL) in a suitable
solvent such as methanol or acetonitrile.

o Further, dilute the stock solution to a final concentration of approximately 10 pg/mL.
o Data Acquisition (Electrospray lonization - ESI):

o The sample solution is introduced into the ESI source via direct infusion or through a liquid
chromatography (LC) system.

o The mass spectrometer is operated in positive ion mode to detect the [M+H]* ion.

o The data is acquired over a mass range that includes the expected molecular ion (e.qg.,
m/z 100-400).

Workflow and Data Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of 6-
bromoquinolin-4-ol.
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Caption: General workflow for the spectroscopic analysis of 6-bromoquinolin-4-ol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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